The Structural Elucidation and Stereochemistry of Baccatin III: An In-depth Technical Guide
The Structural Elucidation and Stereochemistry of Baccatin III: An In-depth Technical Guide
Note: Initial searches for "Baccatin IX" did not yield a known taxane derivative with this designation. It is presumed that the intended subject of this guide was the scientifically significant and extensively studied Baccatin III. This document will, therefore, focus on the comprehensive structural elucidation and stereochemical determination of Baccatin III, a pivotal intermediate in the semi-synthesis of the anticancer drug, Paclitaxel.
This technical guide provides a detailed overview of the methodologies and data integral to the structural determination of Baccatin III, tailored for researchers, scientists, and professionals in drug development.
Introduction to Baccatin III
Baccatin III is a complex, polycyclic diterpenoid natural product isolated from various species of the yew tree (Taxus)[1]. Its significance in medicinal chemistry stems from its role as a key precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various cancers including ovarian, breast, and lung cancer[2][3][4]. The intricate three-dimensional architecture and multiple stereocenters of Baccatin III presented a formidable challenge to chemists, and its structural elucidation is a landmark in the field of natural product chemistry.
Spectroscopic Data for Structure Elucidation
The determination of the complex structure of Baccatin III relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon skeleton and the relative stereochemistry of a molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.
Table 1: ¹H NMR Spectroscopic Data for Baccatin III (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.20 | d | 7.0 |
| H-2 | 5.65 | d | 7.0 |
| H-3 | 3.82 | d | 7.5 |
| H-5 | 4.97 | d | 8.0 |
| H-6α | 2.55 | m | |
| H-6β | 1.88 | m | |
| H-7 | 4.43 | dd | 10.5, 6.5 |
| H-9 | 4.18 | d | 2.0 |
| H-10 | 6.38 | s | |
| H-13 | 4.80 | t | 8.0 |
| H-14α | 2.25 | m | |
| H-14β | 2.20 | m | |
| H-16 | 1.15 | s | |
| H-17 | 1.25 | s | |
| H-18 | 2.15 | s | |
| H-19 | 1.68 | s | |
| H-20α | 4.32 | d | 8.5 |
| H-20β | 4.17 | d | 8.5 |
| OAc (C4) | 2.24 | s | |
| OAc (C10) | 2.17 | s | |
| Benzoyl | 8.12 (2H, d, 7.5), 7.61 (1H, t, 7.5), 7.49 (2H, t, 7.5) |
Table 2: ¹³C NMR Spectroscopic Data for Baccatin III (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.3 |
| 3 | 47.1 |
| 4 | 81.1 |
| 5 | 84.5 |
| 6 | 35.7 |
| 7 | 76.5 |
| 8 | 58.6 |
| 9 | 203.8 |
| 10 | 75.8 |
| 11 | 133.7 |
| 12 | 142.3 |
| 13 | 72.4 |
| 14 | 35.7 |
| 15 | 43.2 |
| 16 | 26.9 |
| 17 | 21.0 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 76.5 |
| OAc (C4) | 171.1 (C=O), 22.7 (CH₃) |
| OAc (C10) | 170.3 (C=O), 21.1 (CH₃) |
| Benzoyl | 167.1 (C=O), 133.8, 130.2, 129.2, 128.7 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Baccatin III (C₃₁H₃₈O₁₁), the exact mass provides confirmation of its molecular formula.
Table 3: Mass Spectrometry Data for Baccatin III
| Technique | Ionization Mode | Observed m/z | Calculated m/z |
| HR-ESI-MS | [M+Na]⁺ | 609.2306 | 609.2312 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in the identification of key functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for Baccatin III
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500 | O-H (hydroxyl) stretching |
| 1730 | C=O (ester) stretching |
| 1710 | C=O (ketone) stretching |
| 1240 | C-O (ester) stretching |
Experimental Protocols
The structural elucidation of Baccatin III involves a series of key experiments. The general methodologies are outlined below.
Isolation and Purification of Baccatin III
Baccatin III is typically isolated from the needles and bark of Taxus species. The general procedure is as follows:
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Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol or ethanol.
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Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.
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Chromatography: The organic phase is concentrated and subjected to multiple chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate pure Baccatin III.
NMR Spectroscopy
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Sample Preparation: A few milligrams of purified Baccatin III are dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
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Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which are then used to piece together the molecular structure.
X-ray Crystallography
The absolute confirmation of the structure and stereochemistry of Baccatin III was achieved through single-crystal X-ray diffraction analysis.
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Crystallization: Single crystals of Baccatin III suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol/water).
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Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data interpretation in the structural elucidation of Baccatin III can be visualized as follows:
